[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
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Description
[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of thiadiazole, thiophene, and pyrazole derivatives due to their pharmacological activities. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents illustrates the methodological advancements in creating compounds with potential antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, the creation of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases efforts in developing compounds for further pharmacological evaluation (Shimoga, Shin, & Kim, 2018).
Pharmacological Studies
Compounds similar to "[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride" have been studied for their pharmacological properties. For instance, the pharmacological profiles of R-96544, a novel 5-HT2A receptor antagonist, suggest the importance of receptor specificity in the development of potential treatments for conditions influenced by serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Potential Therapeutic Applications
Research into the therapeutic applications of compounds with similar structures includes investigations into their antitumor activities. The synthesis and antitumor activity of thiadiazole and thiazolylidene derivatives highlight the potential of these compounds in cancer treatment, demonstrating inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
Properties
IUPAC Name |
[5-(4-ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-9-3-5-10(6-4-9)12-11(7-13)14-8-15-12;/h3-6,8H,2,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOPDHMWKWQWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N=CS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.